Boc-Aminooxy-PEG4-CH2-Boc, chemically identified as t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu (CAS 2062663-63-0), is a highly stable, heterobifunctional crosslinker widely procured for Proteolysis Targeting Chimera (PROTAC) and Antibody-Drug Conjugate (ADC) synthesis . It features a hydrophilic four-unit polyethylene glycol (PEG4) spacer flanked by an acid-labile Boc-protected aminooxy group and a tert-butyl (t-Bu) protected carboxylic acid. This dual-protection strategy ensures long-term shelf stability and organic solubility, while the PEG4 chain provides the optimal balance of aqueous solubility and spatial flexibility required for productive ternary complex formation in targeted protein degradation workflows.
Substituting this doubly protected compound with unprotected Aminooxy-PEG4-acid or semi-protected active esters (like Boc-Aminooxy-PEG4-NHS) introduces severe process liabilities. Unprotected aminooxy groups are highly nucleophilic and prone to rapid oxidation and self-condensation during storage, leading to poor batch-to-batch reproducibility and degraded coupling yields . Conversely, while NHS esters offer immediate reactivity, they are highly moisture-sensitive and hydrolyze rapidly in semi-aqueous environments or during prolonged storage . Procuring the t-Bu ester variant completely bypasses these hydrolytic and oxidative degradation pathways, ensuring >95% stability over long-term storage and allowing for precise, on-demand activation only when the synthetic workflow dictates.
The dual Boc and t-Bu protection strategy provides exceptional shelf life compared to reactive ester alternatives. Boc-Aminooxy-PEG4-CH2-Boc maintains >95% structural integrity for over 12 months when stored at -20°C . In head-to-head procurement comparisons, moisture-sensitive equivalents like Boc-Aminooxy-PEG4-NHS ester can exhibit >50% hydrolysis within weeks if exposed to trace atmospheric moisture, while unprotected aminooxy-PEG-acids degrade via oxidation [1].
| Evidence Dimension | Long-term storage stability (hydrolysis/oxidation resistance) |
| Target Compound Data | Boc-Aminooxy-PEG4-CH2-Boc (>95% intact after 12 months at -20°C) |
| Comparator Or Baseline | Boc-Aminooxy-PEG4-NHS ester (>50% degradation within weeks under trace moisture) |
| Quantified Difference | >90% improvement in shelf-life retention |
| Conditions | Standard laboratory storage (-20°C, trace atmospheric moisture) |
Eliminates the need for rigorous anhydrous storage and prevents costly batch failures caused by degraded linker intermediates.
A critical process advantage of Boc-Aminooxy-PEG4-CH2-Boc is the matched acid lability of both terminal protecting groups. Treatment with standard acidic conditions (e.g., 90-95% Trifluoroacetic acid in DCM) simultaneously cleaves both the Boc and t-Bu groups, yielding the fully active Aminooxy-PEG4-acid in a single step with >90% conversion . Comparatively, orthogonally protected linkers (e.g., Fmoc/t-Bu or Boc/Methyl ester) require two distinct deprotection steps (base followed by acid, or saponification), which extends processing time and typically reduces overall linker recovery by 15-30% due to additional purification cycles [1].
| Evidence Dimension | Deprotection step economy and yield |
| Target Compound Data | Boc-Aminooxy-PEG4-CH2-Boc (Single-step TFA cleavage, >90% yield) |
| Comparator Or Baseline | Orthogonally protected linkers (Two-step cleavage, 60-75% cumulative yield) |
| Quantified Difference | Elimination of one synthetic step and ~15-30% higher final recovery |
| Conditions | Standard peptide/linker cleavage protocols (TFA/DCM) |
Streamlines manufacturing workflows and reduces intermediate purification bottlenecks in high-throughput library synthesis.
The discrete PEG4 spacer in this linker represents an established baseline for PROTAC design. While longer chains (e.g., PEG8 to PEG12) dramatically improve aqueous solubility, they introduce a severe 'PEG-liability,' often reducing cellular permeability by >5-fold compared to shorter linkers [1]. Conversely, pure alkyl chains suffer from poor solubility and rigid conformations that can hinder ternary complex formation. The PEG4 chain maintains sufficient hydrophilicity for formulation while preserving the membrane permeability required for intracellular target degradation .
| Evidence Dimension | Cellular permeability and solubility balance |
| Target Compound Data | PEG4 spacer (Optimal permeability and ternary complex flexibility) |
| Comparator Or Baseline | PEG8+ spacers (>5-fold reduction in cell permeability) |
| Quantified Difference | Superior intracellular accumulation compared to longer PEG variants |
| Conditions | Intracellular PROTAC degradation assays |
Ensures that the synthesized degrader maintains the pharmacokinetic properties necessary for in vitro and in vivo efficacy.
Once deprotected, the aminooxy terminus of this linker enables highly specific oxime ligation with aldehydes or ketones. This reaction proceeds at >90% conversion under mild acidic conditions (pH 4-5) without the need for toxic reducing agents [1]. In contrast, substituting this with a standard amine-PEG linker requires reductive amination, which often suffers from lower yields (60-80%), requires excess reagents like sodium cyanoborohydride, and risks over-alkylation or reduction of sensitive biological disulfide bonds .
| Evidence Dimension | Conjugation yield and specificity |
| Target Compound Data | Aminooxy-driven oxime ligation (>90% yield, no reductant) |
| Comparator Or Baseline | Amine-driven reductive amination (60-80% yield, requires toxic reductants) |
| Quantified Difference | 10-30% higher conjugation yield with superior bioorthogonality |
| Conditions | Aqueous bioconjugation to aldehyde-functionalized targets (pH 4-5) |
Maximizes the recovery of expensive biological targets (like oxidized antibodies) and eliminates toxic byproducts from the workflow.
Due to its single-step global deprotection capability and optimal PEG4 length, this linker is highly suitable for synthesizing libraries of targeted protein degraders. It allows for late-stage functionalization and ensures that the resulting PROTACs maintain the necessary cellular permeability for accurate structure-activity relationship (SAR) screening .
The aminooxy functionality, once deprotected, is ideally suited for coupling to periodate-oxidized glycans on the Fc region of antibodies. This enables the creation of site-specific ADCs via stable oxime bonds, preventing the heterogeneity and loss of antigen-binding affinity associated with random lysine or cysteine conjugation methods .
For the development of diagnostic microarrays or hydrogels, the stable t-Bu ester can be stored long-term and activated on-demand to coat amine-functionalized surfaces. The exposed, protected aminooxy groups can then be globally deprotected to capture aldehyde-tagged proteins or capture probes with high uniformity and minimal background reactivity.